REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1N)([CH3:4])([CH3:3])[CH3:2].N([O-])=O.[Na+].[BrH:16]>O.[Cu]>[Br:16][C:6]1[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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15.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Br
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Name
|
|
Quantity
|
7.55 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
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Type
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solvent
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Smiles
|
O
|
Name
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copper
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Quantity
|
0.2 g
|
Type
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catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
did not exceed 10° C.
|
Type
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ADDITION
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Details
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(ca two hour addition time)
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Type
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TEMPERATURE
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Details
|
(CAUTION: the solution was refluxed very cautiously because of vigorous gas evolution
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Type
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EXTRACTION
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Details
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extracted three times with diethyl ether (100 mL each)
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Type
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WASH
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Details
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The organic layer was washed with 10% solution of KOH
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel chromatography
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Type
|
CUSTOM
|
Details
|
The product obtained
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Type
|
DISTILLATION
|
Details
|
was further distilled at 85° C. (3 mm Hg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.88 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |